molecular formula C22H18ClF3N2O3S B3616288 N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No. B3616288
M. Wt: 482.9 g/mol
InChI Key: WNYMKDYREUAACV-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain a variety of functional groups. The presence of chloro, methyl, phenylsulfonyl, and trifluoromethyl groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of coupling reactions, where two different molecules are joined together to form a larger molecule . Protodeboronation of pinacol boronic esters is one method that has been used in similar contexts .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, while the trifluoromethyl group could participate in electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would suggest that the compound is likely to be soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing isocyanate groups can be hazardous and may cause irritation if inhaled or come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising activity as a drug, further studies could be conducted to optimize its structure and evaluate its efficacy .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-15-12-17(23)10-11-20(15)27-21(29)14-28(32(30,31)19-8-3-2-4-9-19)18-7-5-6-16(13-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYMKDYREUAACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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